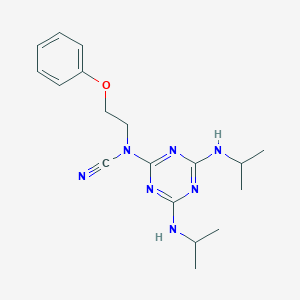
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with propan-2-ylamino groups and a phenoxyethyl cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with isopropylamine under controlled conditions. This reaction forms the core triazine structure with propan-2-ylamino substituents.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with 2-phenoxyethylamine in the presence of a suitable base.
Formation of the Cyanamide Moiety: The final step involves the introduction of the cyanamide group. This can be achieved by reacting the intermediate compound with cyanogen bromide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: can be compared with other similar compounds, such as:
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide: This compound has a similar triazine core but differs in the substituent groups, leading to different chemical and biological properties.
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea: This compound contains a urea group instead of the phenoxyethyl cyanamide moiety, resulting in distinct reactivity and applications.
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid: This compound has a more complex structure with additional functional groups, leading to unique properties and uses.
The uniqueness of This compound
Properties
CAS No. |
300718-27-8 |
|---|---|
Molecular Formula |
C18H25N7O |
Molecular Weight |
355.4g/mol |
IUPAC Name |
[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide |
InChI |
InChI=1S/C18H25N7O/c1-13(2)20-16-22-17(21-14(3)4)24-18(23-16)25(12-19)10-11-26-15-8-6-5-7-9-15/h5-9,13-14H,10-11H2,1-4H3,(H2,20,21,22,23,24) |
InChI Key |
DANPFKSFTHFYMO-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NC(C)C |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



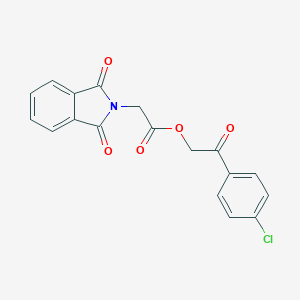
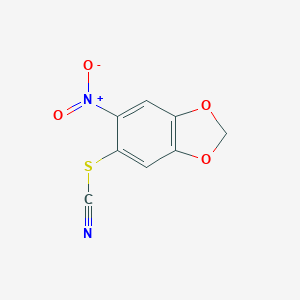
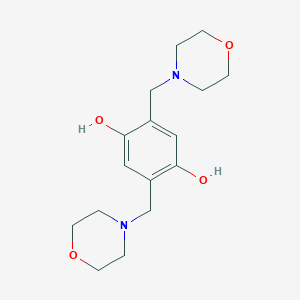
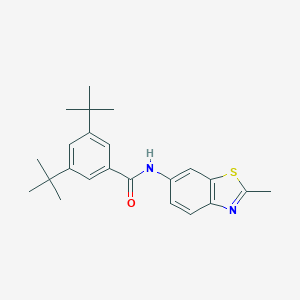
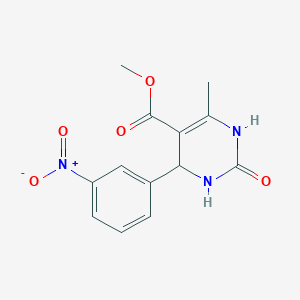

![3,3'-[(2,2',3,3',5,5',6,6'-Octafluorobiphenyl-4,4'-diyl)bis(oxy)]dianiline](/img/structure/B376994.png)
![N-benzyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline](/img/structure/B376996.png)
![N-{2,2,2-trichloro-1-[(2-isopropyl-6-methyl-4-pyrimidinyl)oxy]ethyl}benzamide](/img/structure/B377000.png)
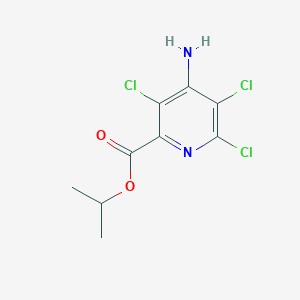
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B377002.png)
![[3-[2,3,5,6-Tetrafluoro-4-[3-(4-fluorobenzoyl)oxyphenoxy]phenoxy]phenyl] 4-fluorobenzoate](/img/structure/B377005.png)
![1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline](/img/structure/B377006.png)
